methyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
“Methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate” likely refers to a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives can be synthesized using various methods. For instance, one method involves the reaction of hydrazonoyl halides with potassium thiocyanate or carbon disulfide .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide an analysis .Scientific Research Applications
Crystallography and Molecular Structure
- Studies have shown that molecules like methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate exhibit polarized structures and can form complex hydrogen-bonded networks. For instance, hydrogen-bonded chains and sheets formed by related compounds provide insights into intermolecular interactions and molecular packing in solids (Portilla et al., 2007), (Portilla et al., 2007).
Corrosion Inhibition
- Pyrazole derivatives have been explored for their potential as corrosion inhibitors. For example, certain derivatives have shown high efficiency in preventing corrosion on mild steel, which is crucial for industrial applications like pickling processes (Dohare et al., 2017).
Antiproliferative Activities
- Research on pyrazole-3-carboxylic acid derivatives has revealed their potential antiproliferative activities against various cell lines, suggesting possible applications in developing therapeutic agents (Kasımoğulları et al., 2015).
Synthetic Pathways and Reactions
- The synthesis and transformations of related compounds, including their cyclic and acyclic reaction products, have been extensively studied. These reactions are crucial for creating novel compounds with potential applications in pharmaceuticals and materials science (Wardell et al., 2007), (Volkova et al., 2021).
Green Synthesis and Environmental Applications
- The green synthesis of pyrazol derivatives and their application in corrosion mitigation, especially in environments relevant to the petroleum industry, highlight the ecological aspect of this research. Such studies are vital for developing environmentally friendly industrial processes (Singh et al., 2020).
Mechanism of Action
Target of Action
Pyrazole derivatives, like “methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate” and “methyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets of these compounds would depend on their specific structures and functional groups.
Future Directions
Properties
IUPAC Name |
methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)10-6-9(12-13-10)7-2-4-8(5-3-7)14(16)17/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFNKMJVAQREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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